molecular formula C17H8FNO3 B1668183 c527 CAS No. 192718-06-2

c527

Cat. No.: B1668183
CAS No.: 192718-06-2
M. Wt: 293.25 g/mol
InChI Key: ULJDFEYQOPCCPM-UHFFFAOYSA-N
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Description

It has a high potency with an IC50 value of 0.88 μM . This compound is primarily used in scientific research for its ability to inhibit deubiquitinating enzymes, which play a crucial role in various cellular processes, including DNA damage response and protein degradation.

Preparation Methods

The synthesis of C527 involves the formation of a heterocyclic tricyclic structure. The compound is prepared through a series of chemical reactions that include the formation of naphtho[2,3-d]oxazole-4,9-dione. The synthetic route typically involves the reaction of 4-fluoroaniline with naphthalene-1,2-dione under specific conditions to yield the desired product

Chemical Reactions Analysis

C527 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Substitution: this compound can participate in substitution reactions, particularly involving the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

C527 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

C527 is unique in its high potency for the USP1/UAF1 complex compared to other deubiquitinating enzyme inhibitors. Similar compounds include:

This compound stands out due to its specificity and high potency for the USP1/UAF1 complex, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJDFEYQOPCCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192718-06-2
Record name 192718-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.22 g (30 mmol) of 2-amino-3-chloro-1,4-dihydro-1,4-dioxo-naphthalene in 60 mL of nitrobenzene, 18.00 mL (150 mmol) of 4-fluorobenzoic acid chloride are added with protection from light. After 10 min of stirring with reflux, 0.20 mL of concentrated sulfuric acid is added. After 12 h and complete cooling, ether is added to obtain a yellow precipitate which is filtered through fritted glass, washed with ether and purified on a flash column (support: silica; conditioning: heptane; eluant: dichloromethane/heptane, 60/40). The yellow powder obtained after evaporation of the solvent is uncolored, recrystallized in dichloromethane to produce 2.90 g of 4,9-dihydro-4,9-dioxo-2-(4-fluorophenyl)-naphtho[2,3-d]oxazole in the form of yellow crystals.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of C527?

A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []

Q2: How does this compound impact cancer stem cells (CSCs)?

A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.

Q3: What are the potential future directions for research on this compound?

A3: Future research on this compound should focus on:

  • Exploring combination therapies: Evaluating the synergistic potential of this compound with other anticancer agents, such as the Platinum(IV) prodrug mentioned in one study. []

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